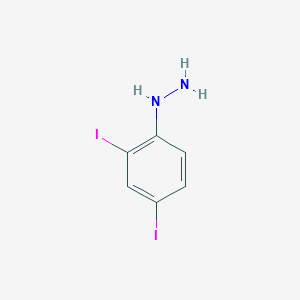

Hydrazine, (2,4-diiodophenyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-diiodophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNXNFFWVHFBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306870 | |

| Record name | Hydrazine, (2,4-diiodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57279-79-5 | |

| Record name | Hydrazine, (2,4-diiodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57279-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (2,4-diiodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hydrazine, 2,4 Diiodophenyl

Advanced Approaches for Phenylhydrazine (B124118) Formation

The creation of the phenylhydrazine scaffold is a foundational step in organic synthesis, with both historical and contemporary methods being employed and refined.

The traditional and most established route to arylhydrazines involves a two-step process starting from an arylamine. orgsyn.orgchemicalbook.com The mechanism begins with the diazotization of an aniline (B41778) derivative (such as 2,4-diiodoaniline) using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. This reaction forms a diazonium salt intermediate. chemicalbook.com The subsequent step is the reduction of this diazonium salt. While various reducing agents can be used, sodium sulfite (B76179) is commonly preferred, which reduces the diazonium group to the corresponding hydrazine (B178648) hydrochloride. orgsyn.org The free phenylhydrazine base is then liberated by treatment with a base, such as sodium hydroxide (B78521). orgsyn.org

A more modern mechanistic pathway involves the direct formation of a carbon-nitrogen bond via transition-metal catalysis. In palladium-catalyzed reactions, the proposed mechanism for the coupling of an aryl halide with hydrazine involves an arylpalladium(II) hydrazido intermediate. nih.gov This intermediate is formed through a sequence involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination and rate-limiting deprotonation of hydrazine. nih.govnih.gov The final step is the reductive elimination from the arylpalladium(II) hydrazido complex, which yields the arylhydrazine product and regenerates the Pd(0) catalyst. nih.gov

Another pathway involves the generation of aryl radicals from arylhydrazines themselves, often facilitated by an oxidant like molecular iodine. acs.orgnih.gov In this mechanism, the arylhydrazine is oxidized to form an arenediazonium salt, which can then undergo a single-electron transfer (SET) to generate an aryl radical. nih.gov While this is often used for subsequent functionalization of the arylhydrazine, it highlights the reactivity of the hydrazine moiety.

Achieving the specific 2,4-diiodo substitution pattern requires precise control over the iodination reaction. Direct iodination of phenylhydrazine is often challenging as it can lead to a mixture of products and potential oxidation. Therefore, strategies typically focus on the iodination of a suitable precursor, such as aniline or a protected aniline derivative, followed by conversion to the hydrazine.

One effective method for the synthesis of aryl iodides involves the reaction of arylhydrazine hydrochlorides with molecular iodine (I₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov In this process, iodine acts as both an oxidant to form an arenediazonium salt in situ and as the iodinating reagent. nih.gov This method, however, converts a hydrazine into an aryl iodide rather than creating the target molecule directly.

A more direct precursor strategy involves the regioselective iodination of an aromatic amine. For instance, N-phenylureas can undergo efficient and highly regioselective para-iodination using a system of iodine and trichloroisocyanuric acid under mild, neutral conditions. semanticscholar.org While this directs iodine to the para position, achieving di-substitution at the 2 and 4 positions would require a multi-step approach or a starting material already substituted at one of the desired positions. Direct iodination of aromatic compounds with high para-selectivity can also be achieved using iodine in the presence of an oxidant like nitrogen dioxide. lookchem.com The synthesis of the (2,4-diiodophenyl) core would likely start from 2,4-diiodoaniline (B1347260), which is then converted to the hydrazine via the diazotization-reduction pathway described previously.

Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, represent a powerful and versatile method for synthesizing arylhydrazines. acs.org This approach involves the reaction of an aryl halide or pseudohalide with hydrazine in the presence of a palladium catalyst, a suitable ligand, and a base. scispace.com For the synthesis of (2,4-diiodophenyl)hydrazine, a logical starting material would be 1-bromo-2,4-diiodobenzene or 1-chloro-2,4-diiodobenzene.

The success of these reactions is highly dependent on the choice of ligand. Catalyst systems using chelating phosphine (B1218219) ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) or triphenylphosphine (B44618) have proven effective for the amination of various aryl halides with hydrazines. scispace.com More recently, the development of specialized dialkyl biheteroaryl phosphine ligands (e.g., KPhos) has enabled challenging aminations, such as those using aqueous ammonia (B1221849), suppressing side reactions like hydroxylation. nih.gov

Kinetic studies have shown that the process can be complex, sometimes involving interconnected catalytic cycles with multiple catalyst resting states, such as arylpalladium(II) hydroxide and arylpalladium(II) chloride complexes. nih.govnih.gov The rate-limiting step is often the deprotonation of the hydrazine after it has coordinated to the arylpalladium(II) complex. nih.govnih.gov

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromo-toluene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 95 | scispace.com |

| 4-Chloro-toluene | Pd₂ (dba)₃ / CyPF-tBu | KOH | t-Amyl alcohol | 110 | 96 | nih.gov |

| 1-Bromo-naphthalene | Pd(OAc)₂ / P(o-tolyl)₃ | Cs₂CO₃ | Toluene | 100 | 90 | scispace.com |

Table 1: Representative examples of palladium-catalyzed N-arylation of hydrazine with various aryl halides. Data is illustrative of the general methodology.

Novel Reagents and Catalysts in Diiodophenylhydrazine Synthesis

The synthesis of halogenated arylhydrazines has benefited from the introduction of novel reagents and more efficient catalysts. For the iodination step, systems like iodine combined with trichloroisocyanuric acid or nitrogen dioxide offer mild and regioselective alternatives to harsher, classical methods. semanticscholar.orglookchem.com A metal- and base-free method for converting arylhydrazines to aryl iodides utilizes molecular iodine in DMSO, where iodine plays a dual role as both oxidant and halogen source. nih.gov

In the realm of catalysis, particularly for C-N bond formation, significant progress has been made. The development of sophisticated phosphine ligands has been crucial for the advancement of palladium-catalyzed amination. Ligands such as the Josiphos-type CyPF-tBu have enabled the coupling of hydrazine with (hetero)aryl chlorides and bromides at very low catalyst loadings (down to 100 ppm) using an inexpensive hydroxide base like KOH. nih.govnih.gov This represents a substantial improvement in terms of cost and efficiency. Similarly, catalysts containing ligands like KPhos have been developed to work effectively in aqueous media, a significant step forward for process safety and sustainability. nih.gov

Beyond palladium, other transition metals have been explored. For instance, copper-catalyzed multi-component reactions have been developed for the synthesis of N′,N′-diaryl acylhydrazines, demonstrating the utility of alternative metal catalysts in hydrazine chemistry. rsc.org

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of phenylhydrazine derivatives to reduce environmental impact and improve safety. A key area of improvement is the replacement of the traditional diazotization-reduction sequence, which often generates explosive intermediates and significant salt waste. nih.gov

Modern palladium-catalyzed C-N coupling reactions align with green chemistry principles by offering higher atom economy and avoiding stoichiometric toxic reagents. nih.govnih.gov The ability to use inexpensive and less hazardous bases like potassium hydroxide and to conduct reactions in aqueous media or with low catalyst loadings enhances the green credentials of these methods. nih.govnih.gov

Process intensification through continuous flow synthesis is another green approach being applied to phenylhydrazine production. patsnap.com Integrating the diazotization, reduction, and salt formation steps into a single, continuous flow reactor can improve safety, reduce reaction times, and decrease energy consumption compared to traditional batch processing. patsnap.com

Furthermore, alternative energy sources such as microwave (MW), ultrasound (US), and infrared (IR) irradiation are being used to drive reactions more efficiently. researchgate.net These methods can dramatically reduce reaction times and often allow for solvent-free conditions. For example, the synthesis of phenylhydrazone derivatives has been achieved efficiently using a recyclable nanostructured diphosphate (B83284) catalyst (Na₂CaP₂O₇) under solvent-free conditions, showcasing a green protocol that combines a reusable catalyst with the elimination of solvent waste. researchgate.net

Reactivity and Mechanistic Investigations of Hydrazine, 2,4 Diiodophenyl

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. For (2,4-diiodophenyl)hydrazine, the outcome of such reactions is dictated by the combined electronic and steric influences of the three substituents on the phenyl ring.

Directing Effects of Hydrazino and Iodo Substituents

When an aromatic ring has multiple substituents, the position of a subsequent electrophilic attack is determined by the directing effects of the existing groups. libretexts.org In the case of (2,4-diiodophenyl)hydrazine, the hydrazino (-NHNH₂) group and the two iodo (-I) groups present competing directing effects.

The hydrazino group is a powerful activating group. Analogous to an amino or hydroxyl group, it donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This effect significantly increases the ring's nucleophilicity and directs incoming electrophiles to these positions.

Conversely, halogens like iodine are weakly deactivating groups. They withdraw electron density from the ring through the inductive effect due to their electronegativity. However, they also possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.com

In situations with competing directors, the most potent activating group typically controls the regiochemical outcome. jove.comjove.com The hydrazino group is a much stronger activator than the iodo groups are deactivators. Therefore, the hydrazino group exerts the dominant directing influence.

The positions ortho to the hydrazino group are C2 and C6, while the para position is C4. As the C2 and C4 positions are already occupied by iodine atoms, electrophilic substitution is overwhelmingly directed to the sterically accessible C6 position. The directing effects of the iodine atoms (to positions C3 and C5) are overridden by the powerful activating effect of the hydrazino group.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating Effect | Directing Effect | Primary Influence on (2,4-diiodophenyl)hydrazine |

| -NHNH₂ (Hydrazino) | Strongly Activating (+R > -I) | Ortho, Para | Dominant director, activates the ring, directs to C6. |

| -I (Iodo) | Weakly Deactivating (-I > +R) | Ortho, Para | Minor influence, directs to C3 and C5. |

Mechanistic Pathways of Substitution

The mechanism for electrophilic aromatic substitution on (2,4-diiodophenyl)hydrazine follows a well-established two-step pathway:

Formation of the Sigma Complex: The aromatic ring, acting as a nucleophile, attacks the electrophile (E⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack occurs preferentially at the C6 position, guided by the directing effect of the hydrazino group.

Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromatic π-system, yielding the final substituted product.

This process results in the net substitution of a hydrogen atom with an electrophile, primarily at the position ortho to the hydrazino group and meta to the iodine at C4.

Nucleophilic Aromatic Substitution Reactions (SNAr) on the Diiodophenyl Moiety

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iqwikipedia.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. chemistrysteps.com

The (2,4-diiodophenyl)hydrazine molecule is not well-suited for the standard SNAr addition-elimination mechanism. The key reasons are:

Lack of Activation: The ring lacks strong electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups.

Presence of an Electron-Donating Group: The hydrazino group is electron-donating, which increases the electron density of the ring and destabilizes the negative charge of the required Meisenheimer complex, thus deactivating the substrate towards nucleophilic attack.

Therefore, displacing the iodo substituents with common nucleophiles under standard SNAr conditions is generally not feasible.

An alternative pathway for nucleophilic aromatic substitution on unactivated aryl halides is the elimination-addition (benzyne) mechanism . This reaction requires extremely strong basic conditions (e.g., sodium amide, NaNH₂) to deprotonate a hydrogen atom ortho to a leaving group. chemistrysteps.comdalalinstitute.com The subsequent elimination of the halide ion generates a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. While theoretically possible, this reaction would require harsh conditions and could lead to a mixture of products due to the two possible sites of nucleophilic attack on the benzyne intermediate.

Transformations Involving the Hydrazine (B178648) Moiety

The hydrazine functional group is a versatile moiety that undergoes a variety of characteristic transformations, including condensation with carbonyls and oxidation.

Condensation Reactions with Carbonyl Compounds

Aryl hydrazines, including (2,4-diiodophenyl)hydrazine, readily react with aldehydes and ketones in a condensation reaction to form arylhydrazones. ijsrst.comdocbrown.info This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting (2,4-diiodophenyl)hydrazones are important intermediates in one of the most well-known name reactions in organic chemistry: the Fischer Indole (B1671886) Synthesis . byjus.comwikipedia.org When the hydrazone formed from (2,4-diiodophenyl)hydrazine and a suitable aldehyde or ketone is heated in the presence of a Brønsted or Lewis acid catalyst, it undergoes a complex rearrangement to form a substituted indole. vedantu.com

The generalized mechanism proceeds as follows:

Hydrazone Formation: (2,4-diiodophenyl)hydrazine condenses with a carbonyl compound.

Tautomerization: The hydrazone tautomerizes to its enamine form.

stackexchange.comstackexchange.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond.

Rearomatization and Cyclization: The intermediate rearomatizes, and the nucleophilic amino group attacks the imine carbon to form a five-membered ring.

Elimination: The final step is the acid-catalyzed elimination of ammonia (B1221849) to generate the stable, aromatic indole ring system. alfa-chemistry.comjk-sci.com

Using (2,4-diiodophenyl)hydrazine in this synthesis leads to the formation of indoles specifically substituted with iodine at the 5 and 7 positions of the indole core.

Table 2: Examples of Fischer Indole Synthesis with (2,4-diiodophenyl)hydrazine

| Carbonyl Reactant | Structure | Resulting Indole Product |

| Acetone | CH₃COCH₃ | 5,7-Diiodo-2-methylindole |

| Pyruvic acid | CH₃COCOOH | 5,7-Diiodoindole-2-carboxylic acid |

| Cyclohexanone | C₆H₁₀O | 6,8-Diiodo-1,2,3,4-tetrahydrocarbazole |

Oxidative Transformations of the Hydrazine Group

The hydrazine moiety is susceptible to oxidation by various reagents. The oxidation of aryl hydrazines can lead to several different products depending on the oxidant and reaction conditions.

One common transformation involves oxidation with molecular iodine (I₂). The reaction of aryl hydrazines with iodine can generate aryl radicals through the formation of an arenediazonium salt intermediate. acs.orgnih.gov The aryl radical can then participate in subsequent reactions. In some cases, this process can result in the complete replacement of the hydrazine group with an iodine atom, a reaction known as iodo-de-hydrazination. nih.gov

The proposed mechanism for this transformation involves the initial oxidation of the hydrazine by iodine to form a diazo intermediate. nih.govwikipedia.org This intermediate can then lose nitrogen gas (N₂) to form an aryl radical or an aryl cation, which is subsequently trapped by an iodide ion.

Other oxidizing agents, such as mercuric oxide (HgO) or even air (autoxidation), can also be used. nih.govacs.org These oxidations often proceed through radical mechanisms, potentially forming phenyldiazene (B1210812) (Ar-N=NH) and phenylhydrazyl radical (Ar-NH-N•) intermediates. nih.gov For substituted phenylhydrazines, the reaction can ultimately lead to the formation of diazonium salts or hydrocarbon products after the loss of nitrogen gas. niscpr.res.inyoutube.com The specific products obtained from the oxidation of (2,4-diiodophenyl)hydrazine would be influenced by the stability of the corresponding radical and cationic intermediates.

Derivatization through N-Alkylation and N-Acylation

The hydrazine group (-NHNH₂) of (2,4-diiodophenyl)hydrazine contains two nucleophilic nitrogen atoms, making it susceptible to electrophilic attack by alkylating and acylating agents. The primary challenge in these reactions is controlling the selectivity, as reactions can potentially occur at either nitrogen atom (N¹ or N²), and multiple substitutions can lead to a mixture of products.

N-Alkylation: The direct alkylation of arylhydrazines with alkyl halides can be complex. Typically, the reaction proceeds via an Sₙ2 mechanism. To achieve selective mono-alkylation, the use of protecting groups is a common strategy. For instance, one nitrogen atom can be protected with a group like tert-butoxycarbonyl (Boc), directing the alkylation to the unprotected nitrogen. Subsequent removal of the protecting group yields the desired mono-alkylated product. Another approach is reductive alkylation, which involves the reaction of the hydrazine with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: Acylation of (2,4-diiodophenyl)hydrazine can be achieved using acylating agents such as acyl chlorides or anhydrides. These reactions are generally facile and are often performed in the presence of a base to neutralize the acid byproduct. Similar to alkylation, selectivity can be an issue. However, the resulting N-acyl derivatives are important intermediates for the synthesis of various heterocyclic compounds, like 1,3,4-oxadiazoles and pyrazoles. nih.govbenthamopen.com The reaction conditions can be tuned to favor mono-acylation.

The table below illustrates potential derivatization reactions of (2,4-diiodophenyl)hydrazine based on established methods for related compounds.

| Reaction Type | Reagent | Proposed Product | Typical Conditions |

| N-Methylation | Methyl iodide (CH₃I) | 1-(2,4-diiodophenyl)-1-methylhydrazine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| N-Benzylation | Benzyl bromide (BnBr) | 1-benzyl-1-(2,4-diiodophenyl)hydrazine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

| N-Acetylation | Acetyl chloride (CH₃COCl) | 1-acetyl-1-(2,4-diiodophenyl)hydrazine | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| N-Benzoylation | Benzoyl chloride (PhCOCl) | 1-benzoyl-1-(2,4-diiodophenyl)hydrazine | Base (e.g., Pyridine), Solvent (e.g., THF) |

This table presents hypothetical products and conditions based on general reactivity principles of arylhydrazines.

Transition Metal-Catalyzed Cross-Coupling Reactions

The (2,4-diiodophenyl)hydrazine molecule features two carbon-iodine (C-I) bonds, which are excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A key aspect of the reactivity of this substrate is the potential for chemoselectivity, as the electronic and steric environments of the two iodine atoms differ. Generally, the C-I bond at the para-position (C4) is more sterically accessible and is expected to be more reactive than the C-I bond at the ortho-position (C2) in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling with Aryl Iodides

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide. nih.govmdpi.com For (2,4-diiodophenyl)hydrazine, a stepwise coupling is anticipated. The first coupling would preferentially occur at the more reactive C4-I bond under carefully controlled conditions (e.g., using a 1:1 stoichiometry of the boronic acid at lower temperatures). A second, more forcing reaction could then introduce another group at the C2 position.

The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like SPhos), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a solvent system (e.g., toluene/water or dioxane/water). nih.govasianpubs.org The hydrazine moiety could potentially coordinate to the palladium center, but with appropriate ligand choice, successful coupling at the aryl iodide sites is feasible. researchgate.netrsc.org

| Boronic Acid | Catalyst System | Base | Expected Major Product (Mono-coupling at C4) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (4'-Hydrazinyl-3'-iodobiphenyl-4-yl)hydrazine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Hydrazine, (4'-methoxy-3-iodo-[1,1'-biphenyl]-4-yl)- |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Hydrazine, (2,4-diiodo-5-(thiophen-2-yl)phenyl)- |

This table presents hypothetical reaction outcomes for the selective mono-arylation of (2,4-diiodophenyl)hydrazine at the C4 position.

Sonogashira and Heck Reactions

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the reaction with (2,4-diiodophenyl)hydrazine would likely proceed selectively at the C4-I bond under mild conditions. google.com This would yield a 4-alkynyl-2-iodophenylhydrazine derivative, a valuable intermediate for further functionalization or cyclization reactions. Typical conditions involve a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov For (2,4-diiodophenyl)hydrazine, reaction with an alkene like ethyl acrylate (B77674) would be expected to yield a substituted cinnamate (B1238496) derivative, again with a preference for initial reaction at the C4 position. The stereochemical outcome of the Heck reaction typically favors the trans isomer. organic-chemistry.orgyoutube.com

| Reaction | Coupling Partner | Catalyst System | Base | Expected Major Product (Mono-coupling at C4) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Hydrazine, (2-iodo-4-(phenylethynyl)phenyl)- |

| Heck | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Ethyl (E)-3-(4-hydrazinyl-3-iodophenyl)acrylate |

This table illustrates potential products from selective Sonogashira and Heck reactions at the C4 position of (2,4-diiodophenyl)hydrazine.

C-N Bond Forming Reactions

The hydrazine moiety of (2,4-diiodophenyl)hydrazine possesses reactive N-H bonds that can participate in C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination. In this context, (2,4-diiodophenyl)hydrazine would act as the nitrogen nucleophile, reacting with another aryl halide. This would lead to the formation of unsymmetrical N,N'-diarylhydrazine derivatives.

The reaction typically requires a palladium or copper catalyst and a suitable ligand. organic-chemistry.orgsemanticscholar.orgnih.gov For instance, coupling (2,4-diiodophenyl)hydrazine with an aryl bromide in the presence of a palladium catalyst and a strong base (e.g., NaOt-Bu or Cs₂CO₃) would yield a 1-(aryl)-2-(2,4-diiodophenyl)hydrazine. organic-chemistry.org The regioselectivity of this N-arylation would depend on the steric and electronic properties of the reactants and the specific catalytic system employed.

| Aryl Halide Partner | Catalyst System | Base | Expected Product |

| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1-(2,4-diiodophenyl)-2-(p-tolyl)hydrazine |

| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / BINAP | NaOt-Bu | 1-(2,4-diiodophenyl)-2-(4-nitrophenyl)hydrazine |

This table outlines plausible C-N bond forming reactions where (2,4-diiodophenyl)hydrazine acts as the nucleophile.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in both solution and the solid state.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the substitution pattern of the diiodophenyl ring. Based on the molecular structure, several key correlations are predicted.

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal the coupling between adjacent protons. For (2,4-diiodophenyl)hydrazine, a cross-peak is expected between the proton at position 6 (H6) and the proton at position 5 (H5) of the aromatic ring, confirming their ortho relationship. The proton at position 3 (H3) would appear as a singlet in the aromatic region as it has no adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It would show direct correlations for the C3-H3, C5-H5, and C6-H6 pairs.

The H3 proton correlating to the iodinated carbons C2 and C4, as well as to C1 and C5.

The H5 proton correlating to C1, C3, and the iodinated carbon C4.

The H6 proton correlating to C2 and C4.

The protons of the hydrazine (B178648) group (-NHNH₂) correlating to the C1 and C2 carbons of the phenyl ring.

| 2D NMR Experiment | Predicted Key Correlations for (2,4-diiodophenyl)hydrazine |

|---|---|

| COSY | H5 ↔ H6 |

| HSQC | H3 ↔ C3 H5 ↔ C5 H6 ↔ C6 |

| HMBC | H3 → C1, C2, C4, C5 H5 → C1, C3, C4 H6 → C2, C4 NH/NH₂ → C1, C2 |

Solid-state NMR (ssNMR) provides invaluable information about the structure, dynamics, and polymorphism of crystalline materials. nih.govmpg.deemory.edu For (2,4-diiodophenyl)hydrazine, ssNMR would be particularly insightful due to the presence of quadrupolar nuclei like iodine (¹²⁷I) and nitrogen (¹⁴N). nih.gov

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra of powdered samples. nih.gov These spectra can reveal the presence of different crystalline forms (polymorphs) through variations in chemical shifts, which are highly sensitive to the local electronic environment and intermolecular packing.

Furthermore, ssNMR is a powerful tool for studying non-covalent interactions. It can probe hydrogen bonding involving the hydrazine moiety and potential halogen bonding interactions involving the iodine atoms. nih.gov Advanced techniques could also be employed to measure internuclear distances and determine the relative orientation of different parts of the molecule within the crystal lattice.

| Solid-State NMR Aspect | Information Obtainable for (2,4-diiodophenyl)hydrazine |

|---|---|

| Polymorphism Screening | Differentiation of distinct crystalline forms based on ¹³C chemical shifts. |

| Intermolecular Interactions | Probing of hydrogen bonding (via ¹H, ¹⁵N NMR) and halogen bonding (via ¹³C, ¹²⁷I NMR). |

| Structural Details | Determination of the number of magnetically inequivalent molecules in the unit cell. |

| Quadrupolar Nuclei Studies | ¹²⁷I and ¹⁴N NMR can provide data on the electric field gradient at the iodine and nitrogen nuclei, offering insights into bonding and symmetry. nih.gov |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

For (2,4-diiodophenyl)hydrazine, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₆H₆I₂N₂. The experimentally measured monoisotopic mass would be compared to the calculated exact mass (359.8641 g/mol ) to provide unambiguous confirmation.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure. The energetically unstable molecular ion breaks into smaller, charged fragments and uncharged radicals. nih.gov Only the charged particles are detected. The predicted fragmentation pathway for (2,4-diiodophenyl)hydrazine would likely involve the following key steps:

Loss of an iodine radical: A prominent peak corresponding to the loss of an iodine atom (127 amu) is expected due to the relative weakness of the C-I bond.

Cleavage of the N-N bond: Fission of the bond between the two nitrogen atoms is a common fragmentation pathway for hydrazines.

Loss of the entire hydrazine group: Fragmentation may occur with the loss of the -NHNH₂ moiety.

Sequential loss of iodine atoms: Following the initial loss of one iodine atom, the resulting fragment ion may lose the second iodine atom.

| Predicted m/z | Corresponding Fragment Ion | Description of Loss |

|---|---|---|

| 360 | [C₆H₆I₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 233 | [C₆H₆IN₂]⁺ | Loss of •I |

| 205 | [C₆H₄I]⁺ | Loss of •NHNH₂ from [C₆H₆IN₂]⁺ or loss of N₂H₂ from [C₆H₄IN₂]⁺ |

| 106 | [C₆H₄N₂]⁺ | Loss of two •I radicals |

| 77 | [C₆H₅]⁺ | Loss of •I from [C₆H₄I]⁺ |

Infrared (IR) and Raman Spectroscopic Methods for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govlibretexts.org For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment, while for a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org

For (2,4-diiodophenyl)hydrazine, the key functional groups and their expected vibrational frequencies are:

N-H Stretching: The hydrazine group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3200-3400 cm⁻¹ region. These bands are often broad in the IR spectrum due to hydrogen bonding.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

Aromatic C-H Stretching: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The phenyl ring will have several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the bond between the aromatic ring and the hydrazine nitrogen is expected in the 1250-1350 cm⁻¹ range.

C-I Stretching: The carbon-iodine stretching vibrations occur at low frequencies, typically in the 480-610 cm⁻¹ range. These may be more prominent in the Raman spectrum. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Activity (IR/Raman) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3200 - 3400 | Strong in IR, Medium in Raman |

| Aromatic C-H Stretch | 3000 - 3100 | Medium in IR, Strong in Raman |

| N-H Bend (Scissoring) | 1600 - 1650 | Strong in IR |

| Aromatic C=C Stretch | 1450 - 1600 | Strong in IR, Strong in Raman |

| C-N Stretch | 1250 - 1350 | Strong in IR |

| C-I Stretch | 480 - 610 | Medium in IR, Strong in Raman |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.govnih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. mdpi.com

An XRD study of (2,4-diiodophenyl)hydrazine would first require the growth of a suitable single crystal. nih.gov The diffraction pattern produced when the crystal is irradiated with X-rays allows for the calculation of the electron density map of the unit cell, from which the atomic positions can be determined. youtube.com

Beyond the intramolecular details, XRD elucidates the intermolecular interactions that govern the crystal packing. For this molecule, key interactions would include:

Hydrogen Bonding: The hydrazine group can act as both a hydrogen bond donor (-NH) and acceptor (:N), leading to the formation of networks that stabilize the crystal lattice.

Halogen Bonding: The iodine atoms, possessing an electropositive region known as a σ-hole, can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules (such as the nitrogen atoms of the hydrazine group).

π-π Stacking: The aromatic rings may engage in stacking interactions, further contributing to the stability of the crystal structure.

| Structural Parameter | Information Provided by XRD |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Bond Lengths & Angles | Precise intramolecular geometric data (e.g., C-C, C-N, C-I, N-N bond distances). |

| Conformation | Torsion angles defining the 3D shape of the molecule. |

| Crystal Packing | Arrangement of molecules in the lattice. |

| Intermolecular Interactions | Detailed geometry of hydrogen bonds, halogen bonds, and other non-covalent contacts. mdpi.com |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals.

The chromophore in (2,4-diiodophenyl)hydrazine is the substituted benzene (B151609) ring. The spectrum is expected to show absorptions corresponding to π → π* transitions. Compared to unsubstituted benzene, the hydrazine (-NHNH₂) and iodo (-I) substituents are expected to cause a bathochromic (red) shift of the absorption maxima. This is due to the extension of the conjugated system by the lone pairs on the nitrogen and iodine atoms, which raises the energy of the highest occupied molecular orbital (HOMO).

The UV-Vis spectrum would likely feature two main absorption bands, similar to other substituted benzenes. The presence of the heavy iodine atoms may also influence the probability of certain electronic transitions. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic absorption spectra. mdpi.comstrath.ac.uk

Fluorescence spectroscopy could be used to study the emission properties of the molecule upon excitation. Many phenylhydrazine (B124118) derivatives are known to be fluorescent. The emission spectrum, along with the fluorescence quantum yield and lifetime, would provide insights into the nature of the first excited state and the de-excitation pathways available to the molecule.

| Spectroscopic Technique | Predicted Observation | Information Gained |

|---|---|---|

| UV-Visible Absorption | Absorption maxima likely in the 250-350 nm range. | Energy of π → π* electronic transitions; effect of substituents on the chromophore. |

| Fluorescence Emission | Potential emission at a longer wavelength than the absorption maximum. | Nature of the lowest excited singlet state; structural and environmental effects on fluorescence. |

Theoretical and Computational Investigations of Hydrazine, 2,4 Diiodophenyl

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are essential for exploring the molecule's flexibility and behavior over time.

For Hydrazine (B178648), (2,4-diiodophenyl)-, the key points of interest would be the rotation around the C-N and N-N single bonds. The bulky iodine atoms would likely create significant steric hindrance, restricting the possible conformations. A potential energy surface (PES) scan, performed using DFT, could map the energy changes as a function of rotating the hydrazine group relative to the phenyl ring. This would identify the lowest energy conformers and the energy barriers between them.

Molecular dynamics simulations would provide a more dynamic picture. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. An MD simulation of this molecule, perhaps in a solvent like water or ethanol, would reveal:

The preferred conformations in a solution environment.

The timescale of conformational changes.

The nature of solvent-solute interactions, particularly hydrogen bonding with the hydrazine group.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. This involves identifying the most likely pathways for a reaction and calculating the associated energy changes.

A common reaction involving substituted hydrazines is the formation of a hydrazone through condensation with a carbonyl compound. researchgate.net A theoretical investigation would model this reaction, for instance, with formaldehyde. The key to understanding the reaction rate is to locate the transition state (TS)—the highest energy point along the lowest energy reaction path. researchgate.net

Computational methods, using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods, can find the geometry of the transition state. joaquinbarroso.comucsb.edu A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-N bond and the breaking of the C=O pi-bond).

Once the structures of the reactants, transition state, and products are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile visualizes the energy changes as the reaction progresses.

Illustrative Data Table: Hypothetical Reaction Energy Profile (Note: The following data are hypothetical for the reaction of Hydrazine, (2,4-diiodophenyl)- with formaldehyde.)

This profile would indicate a kinetically controlled, exothermic reaction, typical for hydrazone formation.

Compound Reference Table

Spectroscopic Property Prediction and Interpretation

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the publicly available theoretical and computational data for Hydrazine, (2,4-diiodophenyl)-. At present, there are no published studies presenting detailed predictions or interpretations of its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), or Mass Spectrometry (MS).

Computational chemistry methods, including Density Functional Theory (DFT), are standard approaches for predicting the spectroscopic characteristics of molecules. These techniques allow for the calculation of ¹H and ¹³C NMR chemical shifts, the vibrational frequencies and intensities observed in IR and Raman spectroscopy, and the electronic transitions that govern UV-Vis absorption. However, the application of these methods to Hydrazine, (2,4-diiodophenyl)- has not been documented in the accessible scientific literature.

Consequently, data tables for predicted spectroscopic values and detailed interpretations of peak assignments, chemical shifts, vibrational modes, and electronic transitions for this specific compound cannot be provided at this time. Further research involving de novo computational studies would be required to generate the data necessary for a thorough spectroscopic analysis.

Applications of Hydrazine, 2,4 Diiodophenyl As a Synthetic Building Block

Precursor for Nitrogen-Containing Heterocycles

The hydrazine (B178648) functional group is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic compounds. The presence of the (2,4-diiodophenyl) substituent introduces specific steric and electronic properties that can influence reaction pathways and provide handles for further functionalization.

Indole (B1671886) Synthesis via Fischer Indole Reaction Variants

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. While specific literature detailing the use of (2,4-diiodophenyl)hydrazine in this reaction is not abundant, the general mechanism provides a clear pathway for the synthesis of di-iodinated indoles. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a askfilo.comaskfilo.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring.

The use of (2,4-diiodophenyl)hydrazine as the starting material would theoretically lead to the formation of 5,7-diiodoindoles. The iodine atoms at these positions can serve as valuable points for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide range of substituents and the construction of more complex indole derivatives.

Table 1: Hypothetical Fischer Indole Synthesis Products from (2,4-diiodophenyl)hydrazine

| Ketone/Aldehyde Reactant | Expected Di-iodoindole Product |

|---|---|

| Acetone | 2-Methyl-5,7-diiodo-1H-indole |

| Cyclohexanone | 6,8-Diiodo-1,2,3,4-tetrahydrocarbazole |

This table represents expected products based on the established mechanism of the Fischer Indole Synthesis. Specific reaction conditions and yields would require experimental validation.

Pyrazole (B372694) and Other Azole Ring Formations

(2,4-Diiodophenyl)hydrazine is a key precursor for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The standard method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction of (2,4-diiodophenyl)hydrazine with a β-diketone, such as acetylacetone (B45752) (pentane-2,4-dione), would be expected to yield a 1-(2,4-diiodophenyl)-3,5-dimethylpyrazole.

The iodine substituents on the phenyl ring of the resulting pyrazole offer opportunities for further chemical modification, enabling the synthesis of a library of derivatives with potentially interesting biological activities or material properties. Beyond pyrazoles, this hydrazine derivative can also be utilized in the synthesis of other azoles, such as triazoles, by reacting with appropriate precursors. For instance, reaction with compounds containing a C-N-C-O or C-N-C-S backbone can lead to the formation of oxadiazoles (B1248032) or thiadiazoles, respectively.

Scaffold for Multi-Functional Molecular Architectures

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a range of compounds with different properties. The (2,4-diiodophenyl)hydrazine moiety serves as an excellent scaffold due to its inherent functionalities. The hydrazine group can be readily converted into various heterocyclic systems, as discussed above, while the two iodine atoms provide robust handles for introducing diversity through metal-catalyzed cross-coupling reactions.

This dual functionality allows for the systematic development of multi-functional molecular architectures. For example, a di-iodinated pyrazole synthesized from (2,4-diiodophenyl)hydrazine could undergo sequential or one-pot cross-coupling reactions to introduce different substituents at the 2- and 4-positions of the phenyl ring. This strategy is highly valuable in drug discovery for exploring the structure-activity relationships of a particular molecular scaffold.

Role in the Preparation of Advanced Organic Materials

The incorporation of heavy atoms like iodine into organic molecules can significantly influence their photophysical and electronic properties. The (2,4-diiodophenyl) group in molecules derived from (2,4-diiodophenyl)hydrazine can impart unique characteristics to organic materials. For instance, the presence of iodine can enhance intersystem crossing, which is a desirable property for materials used in applications such as phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy.

Furthermore, the di-iodo-substituted phenyl ring can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly and crystal packing of organic materials. This control over the solid-state structure is crucial for tuning the performance of organic electronic devices. While specific examples of advanced organic materials derived from (2,4-diiodophenyl)hydrazine are not extensively documented, its potential as a building block for functional materials is evident based on the known effects of iodine substitution in organic systems. For example, polymers incorporating this moiety could exhibit interesting properties for applications in sensors or as high refractive index materials.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| Hydrazine, (2,4-diiodophenyl)- |

| 5,7-diiodoindole |

| Acetone |

| 2-Methyl-5,7-diiodo-1H-indole |

| Cyclohexanone |

| 6,8-Diiodo-1,2,3,4-tetrahydrocarbazole |

| Pyruvic acid |

| 5,7-Diiodo-1H-indole-2-carboxylic acid |

| Pyrazole |

| Acetylacetone |

| Pentane-2,4-dione |

| 1-(2,4-diiodophenyl)-3,5-dimethylpyrazole |

| Triazole |

| Oxadiazole |

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes

The synthesis of enantioenriched chiral hydrazines is a crucial endeavor, as these compounds are valuable building blocks for pharmaceuticals and ligands in asymmetric catalysis. While methods for the asymmetric synthesis of hydrazines are still developing, adapting existing strategies to (2,4-diiodophenyl)hydrazine could yield novel chiral molecules.

A promising approach involves the asymmetric hydrogenation of hydrazones derived from (2,4-diiodophenyl)hydrazine. Research has demonstrated the efficacy of palladium-catalyzed asymmetric hydrogenation for producing chiral fluorinated hydrazines from their corresponding hydrazones with high yields and enantioselectivity. A similar strategy could be applied by first condensing (2,4-diiodophenyl)hydrazine with various ketones to form hydrazones, followed by enantioselective hydrogenation to furnish chiral hydrazine (B178648) derivatives. Another innovative strategy utilizes bifunctional squaramide catalysts derived from cinchona alkaloids to control reactions involving hydrazine hydrate, overcoming challenges associated with rapid background reactions. nih.gov Exploring such organocatalytic systems could provide a metal-free pathway to chiral derivatives of (2,4-diiodophenyl)hydrazine.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst Type | Potential Application to (2,4-diiodophenyl)hydrazine | Desired Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Palladium-phosphine complexes (e.g., Pd/DTBM-SegPhos) | Hydrogenation of hydrazones formed from (2,4-diiodophenyl)hydrazine and prochiral ketones. | Enantiomerically enriched (2,4-diiodophenyl)hydrazine derivatives. |

| Organocatalytic Addition | Chiral squaramide catalysts nih.gov | Asymmetric addition of (2,4-diiodophenyl)hydrazine to prochiral electrophiles. | Chiral pyrazoline or other heterocyclic structures. |

Integration into Flow Chemistry Systems

The industrial production of phenylhydrazines often involves hazardous intermediates and exothermic reactions, making safety and scalability significant concerns. Flow chemistry, which involves performing reactions in continuous-flow reactors, has emerged as a powerful solution to these challenges. nih.gov This technology offers enhanced safety, improved heat and mass transfer, and higher efficiency compared to traditional batch processes. rsc.orggoogle.compatsnap.com

The synthesis of substituted phenylhydrazines has been successfully adapted to continuous-flow systems. google.compatsnap.com These processes innovatively integrate diazotization, reduction, and acidic hydrolysis/salification into a single, continuous operation, significantly reducing the total reaction time to under 20 minutes. google.compatsnap.com Applying this "one-pot" continuous-flow methodology to the synthesis of (2,4-diiodophenyl)hydrazine from 2,4-diiodoaniline (B1347260) would represent a substantial advancement. Such an approach would not only mitigate the safety risks associated with unstable diazonium salt intermediates but also enhance production efficiency and consistency.

Table 2: Comparison of Batch vs. Flow Synthesis for Phenylhydrazines

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to accumulation of hazardous intermediates (e.g., diazonium salts). | Improved safety profile due to small reaction volumes and better thermal control. nih.gov |

| Reaction Time | Several hours, involving isolation of intermediates. patsnap.com | Significantly reduced, often to minutes, with integrated reaction steps. google.compatsnap.com |

| Efficiency | Lower production efficiency and potential for batch-to-batch variability. patsnap.com | Higher efficiency, scalability, and reproducibility. nih.gov |

| Process | Multi-step, intermittent operations. patsnap.com | Continuous, integrated "one-pot" reactions. google.com |

Exploration of Photocatalytic Transformations

Photocatalysis has become a cornerstone of modern organic synthesis, enabling novel transformations under mild conditions using visible light. While research into the photocatalytic reactions of hydrazine itself often focuses on its decomposition for hydrogen production or its oxidation, the functional groups on (2,4-diiodophenyl)hydrazine present unique opportunities for photocatalytic transformations. nih.govmdpi.com

The carbon-iodine bonds at the 2- and 4-positions of the phenyl ring are particularly susceptible to photocatalytic activation. This could enable a range of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, allowing for the late-stage functionalization of the molecule. For instance, hydrazones derived from (2,4-diiodophenyl)hydrazine could be used as substrates in photocatalytic reactions to introduce complex substituents, guided by the principles seen in the photocatalysis of other organic sulfur and halogenated compounds. researchgate.net The development of dual-functional catalytic systems, perhaps combining an organic photosensitizer with a co-catalyst, could lead to novel reactivity patterns for this class of compounds. nih.gov

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with specific functions. These methods can be used to predict the properties and reactivity of novel derivatives of (2,4-diiodophenyl)hydrazine before their synthesis, saving significant time and resources.

Molecular docking studies, for example, can be used to design hydrazine derivatives that bind to specific biological targets, such as enzymes or receptors. researchgate.netfrontiersin.org By modeling the interactions between a virtual library of (2,4-diiodophenyl)hydrazine derivatives and a target protein, researchers can identify candidates with high predicted binding affinity for synthesis and biological evaluation. researchgate.netfrontiersin.org This approach has been successfully used to develop hydrazone-based compounds with antimicrobial activity and nih.govrsc.orggoogle.comtriazolo[4,3-a]pyrazine derivatives as kinase inhibitors. researchgate.netfrontiersin.org

Furthermore, computational tools can guide the design of hydrazone-based chemosensors. The electronic properties of hydrazones can change upon binding to specific ions or molecules, leading to a detectable colorimetric or fluorescent response. nih.gov Computational modeling can help predict how modifications to the structure of (2,4-diiodophenyl)hydrazine-derived hydrazones would influence their selectivity and sensitivity for detecting target analytes like heavy metal ions or ammonia (B1221849). nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing (2,4-diiodophenyl)hydrazine, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of arylhydrazines typically involves nucleophilic substitution of halogenated aromatic compounds with hydrazine. For (2,4-diiodophenyl)hydrazine, the reaction of 2,4-diiodochlorobenzene with anhydrous hydrazine (NH₂NH₂) under controlled temperatures (60–80°C) in a polar aprotic solvent (e.g., DMF or ethanol) is recommended. The electron-withdrawing iodine groups activate the chlorine atom for substitution, similar to the synthesis of 2,4-dinitrophenylhydrazine . Key parameters:

- Solvent choice : Ethanol minimizes side reactions but requires longer reflux times.

- Stoichiometry : Excess hydrazine (3:1 molar ratio) improves yield.

- Purification : Recrystallization from ethanol/water mixtures yields pure product.

Q. What spectroscopic and crystallographic methods are most effective for characterizing (2,4-diiodophenyl)hydrazine?

Methodological Answer :

- FT-IR : Confirm N–H stretches (3100–3300 cm⁻¹) and C–I vibrations (500–600 cm⁻¹) .

- ¹H/¹³C NMR : Use DMSO-d₆ to observe NH₂ protons (δ 4–5 ppm) and aromatic signals (δ 120–140 ppm). Heavy iodine atoms may cause splitting due to isotopic effects .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. Heavy iodine atoms enhance X-ray scattering, enabling precise determination of bond lengths and angles .

Research Finding : In related hydrazines (e.g., 2,4-dinitrophenylhydrazine), crystallography reveals planar hydrazine moieties and intramolecular hydrogen bonding, stabilizing the structure .

Advanced Research Questions

Q. How does the electronic environment of (2,4-diiodophenyl)hydrazine influence its reactivity in cross-coupling or catalytic applications?

Methodological Answer : The strong electron-withdrawing effect of iodine substituents deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. Computational studies (DFT, M05-2X/6-31G(d)) can model charge distribution and predict reactivity. For example:

- Catalytic Decomposition : Hydrazine derivatives decompose via N–N bond cleavage. The iodine substituents may stabilize intermediates, altering activation energies .

- Cross-Coupling : Use Pd catalysts to substitute iodine with aryl/alkyl groups, leveraging the C–I bond’s moderate strength (≈50 kcal/mol) .

Data Contradiction : Some studies suggest iodine’s steric bulk hinders catalytic activity, while others highlight its role in stabilizing transition states .

Q. What mechanistic insights explain the thermal stability and decomposition pathways of (2,4-diiodophenyl)hydrazine?

Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres reveal decomposition thresholds (≈150–200°C). Mechanistic pathways include:

- N–N Bond Cleavage : Releases NH₃ and iodine-substituted benzene derivatives.

- Radical Formation : Iodine atoms may participate in chain reactions, detected via EPR spectroscopy .

Research Finding : Hydrazine derivatives with electron-withdrawing groups (e.g., –NO₂, –I) exhibit lower thermal stability due to increased bond polarization .

Q. How can computational modeling (e.g., DFT) guide the design of (2,4-diiodophenyl)hydrazine derivatives for targeted applications?

Methodological Answer :

- Reaction Barrier Prediction : Calculate activation energies for decomposition or substitution reactions.

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions during synthesis .

- Electronic Structure : Analyze frontier orbitals (HOMO/LUMO) to predict redox behavior or ligand properties in coordination chemistry .

Case Study : DFT studies on hydrazine-mediated graphene oxide reduction show that electron-withdrawing groups lower the energy barrier for epoxide ring-opening .

Q. What are the challenges in analyzing (2,4-diiodophenyl)hydrazine in biological or environmental matrices, and how can they be mitigated?

Methodological Answer :

- Derivatization : React with carbonyl compounds (e.g., aldehydes) to form hydrazones, detectable via HPLC-MS .

- Interference Mitigation : Use solid-phase extraction (SPE) to isolate the compound from complex matrices.

- Quantification : Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects .

Data Limitation : Heavy iodine atoms may cause ion suppression in mass spectrometry, requiring optimized ionization conditions .

Contradictions and Open Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.